2,5-Dibromo-4-tert-butyl-1,3-thiazole
Description
2,5-Dibromo-4-tert-butyl-1,3-thiazole is a halogenated thiazole derivative characterized by bromine atoms at the 2- and 5-positions and a bulky tert-butyl group at the 4-position. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their electronic properties, reactivity, and applications in medicinal and materials chemistry. The tert-butyl group enhances steric hindrance, while bromine substituents confer electron-withdrawing effects, influencing the compound’s physicochemical behavior and synthetic utility .
Structure
2D Structure
Properties
Molecular Formula |
C7H9Br2NS |
|---|---|
Molecular Weight |
299.03 g/mol |
IUPAC Name |
2,5-dibromo-4-tert-butyl-1,3-thiazole |
InChI |
InChI=1S/C7H9Br2NS/c1-7(2,3)4-5(8)11-6(9)10-4/h1-3H3 |
InChI Key |
WAMCVRUDIRVEAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-4-tert-butyl-1,3-thiazole typically involves the bromination of 4-tert-butyl-1,3-thiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 5 positions of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with careful monitoring of reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-tert-butyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Coupling Products: Aryl or vinyl-substituted thiazoles.
Scientific Research Applications
2,5-Dibromo-4-tert-butyl-1,3-thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Material Science: Utilized in the synthesis of polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,5-dibromo-4-tert-butyl-1,3-thiazole in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the thiazole ring can form covalent bonds or engage in non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Electronic Comparison with Analogous Thiazole Derivatives
Substituent Effects on Electronic Properties
- Halogenation vs. Amino/Acyl Groups: Unlike 2-amino-1,3-thiazoles (e.g., 2-amino-5-methyl-1,3-thiazole) or 5-acyl-2-amino-1,3-thiazoles, which feature electron-donating amino or electron-withdrawing acyl groups, 2,5-dibromo-4-tert-butyl-1,3-thiazole’s bromine atoms create strong electron-withdrawing effects. This increases electrophilicity at the ring, favoring reactions like cross-coupling (e.g., Suzuki-Miyaura) compared to nucleophilic substitutions common in amino-thiazoles .
- tert-Butyl vs. Cycloalkyl Groups: The tert-butyl group in the 4-position contrasts with the cyclobutyl substituent in 2,5-dibromo-4-cyclobutyl-1,3-thiazole . Cycloalkyl groups may introduce conformational rigidity, affecting packing in crystalline phases or interactions in biological systems.
Steric and Solubility Considerations
- This contrasts with smaller substituents like methyl or aryl groups in 2-amino-5-methyl-1,3-thiazole or 2-amino-5-arylmethyl-1,3-thiazoles, which enable greater functional flexibility .
- Lipophilicity: The tert-butyl group enhances hydrophobicity, reducing solubility in polar solvents compared to amino- or acyl-substituted thiazoles. This property may influence its application in drug delivery or catalysis.
Reactivity in Cross-Coupling Reactions
The bromine atoms in this compound serve as leaving groups in metal-catalyzed cross-coupling reactions, a feature absent in non-halogenated analogs like 2-amino-1,3-thiazoles. For example, palladium-catalyzed coupling could functionalize the thiazole ring, enabling applications in materials science .
Physicochemical Properties and Stability
Melting Points and Thermal Stability
Bromine’s high atomic mass and the tert-butyl group’s bulk likely increase the melting point compared to amino-substituted thiazoles. Cyclobutyl-substituted analogs may exhibit lower thermal stability due to ring strain .
Stability Under Acidic/Basic Conditions
The electron-withdrawing bromine atoms may destabilize the thiazole ring under strong basic conditions, whereas the tert-butyl group could mitigate hydrolysis. In contrast, amino-thiazoles (e.g., 2-amino-5-methyl-1,3-thiazole) are prone to protonation or oxidation at the amino group .
Medicinal Chemistry
Brominated thiazoles are explored as kinase inhibitors or antimicrobial agents. The tert-butyl group may improve membrane permeability, but reduced solubility could limit bioavailability. Amino-thiazoles, such as 2-amino-5-arylmethyl-1,3-thiazoles, show broader biological activity due to hydrogen-bonding capabilities .
Materials Science
The electron-deficient thiazole core and bromine substituents make this compound a candidate for conductive polymers or ligands in catalysis. Amino-thiazoles are more suited for coordination chemistry due to their lone-pair donors .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,5-dibromo-4-tert-butyl-1,3-thiazole, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via the Hantzsch condensation reaction , where α-bromoketones react with thiourea derivatives under controlled conditions . Key parameters include solvent selection (e.g., ethanol or THF), temperature (60–80°C), and stoichiometric ratios of brominated precursors. Purity optimization involves recrystallization from ethanol/water mixtures and column chromatography using silica gel. Characterization via NMR (to confirm bromine positions and tert-butyl group integration) and IR spectroscopy (C-Br stretching at ~550–600 cm⁻¹) is critical .
Q. How do substituents (bromine, tert-butyl) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Bromine atoms at positions 2 and 5 act as electrophilic sites for Suzuki or Ullmann couplings, while the tert-butyl group introduces steric hindrance, directing reactivity to specific positions. For example:
- Suzuki Coupling : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in DMF at 90°C .
- Steric Effects : The tert-butyl group reduces reaction rates at the 4-position, favoring regioselective modifications at brominated sites. Monitor via HPLC-MS to track intermediate formation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and thiazole ring carbons (δ 150–160 ppm) .
- IR Spectroscopy : Detect C-Br (550–600 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 336.91 for C₇H₁₀Br₂NS) .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in this compound?
- Methodological Answer :
- Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites. The tert-butyl group reduces electron density at the 4-position, directing electrophiles to brominated positions .
- Validate predictions experimentally via X-ray crystallography (if crystalline) or NOESY NMR to confirm spatial arrangements .
Q. What strategies resolve contradictions in biological activity data for thiazole derivatives?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer) to identify context-dependent activity .
- Structural Analog Comparison : Compare with analogs like 2,5-dichloro-4-iodo-1,3-thiazole (CAS 2758003-95-9) to isolate substituent-specific effects .
- Meta-Analysis : Aggregate data from PubChem and ECHA to identify trends in bioactivity across similar compounds .
Q. How do reaction conditions affect yields in palladium-catalyzed functionalizations of this compound?
- Methodological Answer :
- Catalyst Optimization : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ in DMF or THF; higher yields (>75%) are observed with Pd(OAc)₂ at 80°C .
- Ligand Screening : Use biphenyl ligands (e.g., SPhos) to enhance coupling efficiency with sterically hindered substrates .
- Byproduct Analysis : Employ GC-MS to detect debromination byproducts and adjust stoichiometry to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
